An In-depth Technical Guide to 1,2,4-Trifluorobenzene: Physical and Chemical Properties for Advanced Research
An In-depth Technical Guide to 1,2,4-Trifluorobenzene: Physical and Chemical Properties for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4-Trifluorobenzene is a fluorinated aromatic compound of significant interest in the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern imparts distinct physical properties and chemical reactivity, making it a versatile building block and solvent. This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2,4-Trifluorobenzene, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications and safety considerations. All quantitative data is presented in structured tables for clarity and comparative analysis, supplemented by graphical workflows to illustrate key processes.
Core Properties of 1,2,4-Trifluorobenzene
1,2,4-Trifluorobenzene is a colorless to light yellow, volatile liquid with a characteristic aromatic odor.[1] The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly influences its electronic properties, stability, and reactivity compared to benzene.[2]
Identifiers and General Properties
The fundamental identifiers for 1,2,4-Trifluorobenzene are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1,2,4-Trifluorobenzene[3][4] |
| Synonyms | Benzene, 1,2,4-trifluoro-; 1,3,4-Trifluorobenzene[3][5][6] |
| CAS Number | 367-23-7[3][5][6] |
| Molecular Formula | C₆H₃F₃[5][6][7] |
| Molecular Weight | 132.08 g/mol [7][8] |
| InChI Key | PEBWOGPSYUIOBP-UHFFFAOYSA-N[5][6][9] |
| SMILES | Fc1ccc(F)c(F)c1[9] |
Physical Properties
The key physical properties of 1,2,4-Trifluorobenzene are detailed below, providing essential data for handling, storage, and process design.
| Property | Value | Conditions |
| Appearance | Clear, colorless to light yellow liquid[7][10] | Room Temperature |
| Boiling Point | 88 - 90 °C[7][9][11] | 759-760 mmHg |
| Melting Point | -35 °C to -26 °C[1] | |
| Density | 1.264 g/mL[9][11][12] | at 25 °C |
| Refractive Index | 1.423[9][11] | n20/D |
| Flash Point | 4 °C (39.2 - 40 °F)[9][11] | Closed Cup |
| Vapor Pressure | 10 mmHg | at 21.4 °C |
| Solubility | Immiscible with water; Soluble in organic solvents (ethanol, ether, acetone)[1][13] |
Chemical and Safety Properties
This section outlines the reactivity, stability, and safety profile of 1,2,4-Trifluorobenzene. It is stable under normal storage conditions but is a flammable liquid that requires careful handling.[14]
| Property | Description |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[1][14] |
| Reactivity | The electron-withdrawing nature of the fluorine atoms alters the reactivity of the benzene ring, making it suitable for various chemical transformations, including electrophilic aromatic substitution and nucleophilic substitution reactions.[2][13] |
| Incompatibilities | Strong oxidizing agents.[14] |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[14] |
| Hazard Classifications | Flammable Liquid (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[9] |
| Signal Word | Danger[9] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of 1,2,4-Trifluorobenzene in a research setting. This section provides protocols for a common synthetic route and standard characterization techniques.
Synthesis via Balz-Schiemann Reaction
A primary route for synthesizing 1,2,4-Trifluorobenzene is the Balz-Schiemann reaction, which transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[7] The following protocol is adapted from established procedures using 2,4-difluoroaniline as the starting material.[10]
Step 1: Preparation of 2,4-Difluorobenzenediazonium Tetrafluoroborate
-
In a suitable reaction vessel, add 1760g of a 20-30% aqueous solution of fluoroboric acid (HBF₄).[10]
-
At room temperature, add 258g (2.0 mol) of 2,4-difluoroaniline dropwise to the fluoroboric acid solution with stirring. The reaction is exothermic.[10]
-
After the addition is complete, continue stirring for 1 hour at room temperature to ensure complete salt formation.[10]
-
Cool the mixture to a temperature between -5 °C and 0 °C using an ice-salt bath.[10]
-
Prepare a solution of 145g (2.1 mol) of sodium nitrite (NaNO₂) in 340g of water. Cool this solution.[10]
-
Add the cold sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 5 °C.[10]
-
After the addition, continue stirring the reaction mixture at 0-5 °C for 2 hours to complete the diazotization.[10]
-
Filter the resulting precipitate. Wash the collected solid sequentially with 300mL of ice-cold water and 200mL of ice-cold ethanol.[10]
-
Dry the solid to yield the 2,4-difluorobenzenediazonium tetrafluoroborate salt.[10]
Step 2: Thermal Decomposition to 1,2,4-Trifluorobenzene
-
Place the dried diazonium salt in a flask equipped for distillation.
-
Heat the salt to a temperature between 100 °C and 300 °C.[10] The salt will decompose, releasing nitrogen (N₂) gas and boron trifluoride (BF₃) gas, while the liquid 1,2,4-Trifluorobenzene product is formed.[10]
-
The crude 1,2,4-Trifluorobenzene can be collected directly via distillation during the decomposition.
-
Further purification of the collected liquid can be achieved by fractional distillation to yield the final product with high purity.
Spectroscopic Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for confirming the structure of 1,2,4-Trifluorobenzene.
-
Sample Preparation : Prepare a sample by dissolving 5-25 mg of 1,2,4-Trifluorobenzene in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution should be filtered through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
¹H NMR Analysis : In a typical ¹H NMR spectrum, the three aromatic protons of 1,2,4-Trifluorobenzene will appear as complex multiplets in the aromatic region (approx. 6.8-7.2 ppm), with splitting patterns influenced by both proton-proton and proton-fluorine coupling.
-
¹³C NMR Analysis : For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.[4] The spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns determined by direct and long-range coupling to the fluorine atoms.
-
¹⁹F NMR Analysis : ¹⁹F NMR is particularly informative, showing three distinct signals corresponding to the three different fluorine environments in the molecule.
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups and fingerprint the molecule.
-
Sample Preparation : As a neat liquid, the easiest method is using an Attenuated Total Reflectance (ATR) accessory. Place one to two drops of the liquid directly onto the ATR crystal.[6] Alternatively, a thin film can be prepared by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr).[13]
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal or salt plates should be acquired first. Then, acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[8] Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[8]
-
Expected Spectrum : The spectrum will be characterized by C-H stretching vibrations (above 3000 cm⁻¹), C=C aromatic ring stretching vibrations (approx. 1400-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region).[15]
2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is used to assess purity and confirm the molecular weight of the compound.
-
Sample Preparation : Prepare a dilute solution of 1,2,4-Trifluorobenzene in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Parameters (Typical) :
-
Injector : 250 °C, Split mode.
-
Column : A mid-polar capillary column (e.g., DB-624 or similar).[16]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[12][16]
-
Oven Program : Start at a low temperature (e.g., 45 °C), hold for several minutes, then ramp at a controlled rate (e.g., 8-10 °C/min) to a final temperature (e.g., 220 °C).[12][16]
-
-
MS Parameters (Typical) :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 45 to 300.[12]
-
-
Expected Results : The gas chromatogram should show a single major peak, indicating the purity of the sample. The mass spectrum for this peak will show a molecular ion (M⁺) at m/z = 132, corresponding to the molecular weight of C₆H₃F₃.[3]
Applications in Research and Development
1,2,4-Trifluorobenzene is a valuable compound with broad applications across several scientific fields.
-
Pharmaceutical Synthesis : It serves as a crucial intermediate and building block for synthesizing fluorinated drug candidates. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[2][7]
-
Agrochemicals : It is used in the development of new pesticides and herbicides where the trifluorophenyl moiety contributes to the biological activity of the final product.[7]
-
Materials Science : The compound is employed in the production of advanced materials such as fluorinated polymers and coatings. These materials often exhibit enhanced thermal stability, chemical resistance, and specific hydrophobic properties.[2]
-
Electronics : In the electronics industry, it can be used as a solvent or component in the formulation of high-performance materials, including liquid crystals.[1][7]
-
Solvent and Reagent : Its properties make it an effective non-polar solvent and reagent for organic synthesis, particularly in reactions where fluorinated compounds are involved.[7]
Safe Handling and Storage
Due to its flammable and irritant nature, strict safety protocols must be followed when handling 1,2,4-Trifluorobenzene.
-
Handling :
-
Work in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Use spark-proof tools and explosion-proof equipment.[14]
-
Ground and bond containers when transferring material to prevent static discharge.[14]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[14]
-
Avoid inhalation of vapors and contact with skin and eyes.[11]
-
-
Storage :
References
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- 2. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]
- 10. CN102643160A - Preparation method of 1,2,4-trifluorobenzene - Google Patents [patents.google.com]
- 11. jove.com [jove.com]
- 12. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples | Separation Science [sepscience.com]
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